2,5-Dihydrothiophene
Overview
Description
2,5-Dihydrothiophene is a heterocyclic organosulfur compound with the molecular formula C₄H₆S. It is one of the two isomers of dihydrothiophene, the other being 2,3-dihydrothiophene. The compound is characterized by a five-membered ring containing one sulfur atom and four carbon atoms. It is an allylic thioether, which means it has a sulfur atom connected to an allylic carbon.
Mechanism of Action
Target of Action
2,5-Dihydrothiophene is primarily involved in the hydrodesulfurization (HDS) process, a critical step in the refining of petroleum . The primary targets of this compound are sulfur-containing organic compounds present in crude oil .
Mode of Action
The compound interacts with its targets through a process known as hydrogenation . Hydrogenation of thiophene can lead to the formation of this compound . The hydrogenation process involves the addition of hydrogen (H2) to the thiophene molecule, which results in the breaking of the carbon-sulfur bond .
Biochemical Pathways
The hydrogenation of thiophene to form this compound is part of the hydrodesulfurization (HDS) pathway . This pathway is crucial in the petroleum refining process as it helps in the removal of sulfur from crude oil . The hydrogenation process leads to the formation of this compound, which is more reactive and can readily react, leading to the fission of the heterocyclic ring .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, the compound’s molecular weight of 86.155 Da suggests that it may have good bioavailability. Molecules with a lower molecular weight are generally absorbed and distributed more efficiently in the body.
Result of Action
The hydrogenation of thiophene to form this compound results in the breaking of the carbon-sulfur bond . This reaction is a crucial step in the removal of sulfur from crude oil during the refining process . The formation of this compound, a more reactive compound, facilitates further reactions leading to the fission of the heterocyclic ring .
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives, which include 2,5-Dihydrothiophene, can undergo various biochemical reactions . These reactions often involve the formation of reactive intermediates, which can interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is known that thiophene derivatives can form reactive intermediates, which may interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that thiophene derivatives can undergo various metabolic reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dihydrothiophene can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobut-2-ene with sodium sulfide in an alcoholic solution. This reaction proceeds at room temperature and yields this compound as the primary product . Another method involves the cyclization of 1,4-dihalobutanes with thiourea, followed by hydrolysis to produce the desired compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of thiophene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction selectively reduces the double bonds in thiophene, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dihydrothiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically results in the formation of sulfoxides or sulfones, depending on the reaction conditions .
Reduction: Reduction of this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction leads to the formation of tetrahydrothiophene, a fully saturated analog of the compound .
Substitution: Substitution reactions involving this compound often occur at the allylic positions. Common reagents for these reactions include halogens, alkyl halides, and organometallic compounds. The major products formed from these reactions are substituted dihydrothiophenes .
Scientific Research Applications
2,5-Dihydrothiophene has a wide range of applications in scientific research:
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of sulfolenes, which are valuable intermediates in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound derivatives have been studied for their potential as enzyme inhibitors and antimicrobial agents. These compounds exhibit promising activity against various bacterial and fungal strains .
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic applications. Some derivatives have shown activity as anti-inflammatory and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed as a solvent and as an intermediate in the synthesis of dyes and pigments .
Comparison with Similar Compounds
2,5-Dihydrothiophene can be compared with other similar compounds, such as 2,3-dihydrothiophene and tetrahydrothiophene:
2,3-Dihydrothiophene:
- Structure: Contains a double bond between the second and third carbon atoms.
- Reactivity: More reactive towards electrophilic addition reactions due to the presence of the double bond.
- Applications: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Tetrahydrothiophene:
- Structure: Fully saturated analog of thiophene with no double bonds.
- Reactivity: Less reactive compared to this compound due to the absence of double bonds.
- Applications: Used as a solvent and as an intermediate in the production of polymers and resins .
Uniqueness of this compound:
- The presence of an allylic sulfur atom makes this compound unique in terms of its reactivity and potential applications.
- It serves as a versatile building block for the synthesis of various heterocyclic compounds and has significant industrial and medicinal applications .
Conclusion
This compound is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it an important building block for the synthesis of more complex molecules. Ongoing research continues to explore its potential in various scientific fields, highlighting its significance in modern chemistry and related disciplines.
Properties
IUPAC Name |
2,5-dihydrothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6S/c1-2-4-5-3-1/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURYWHAKEJHAOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168943 | |
Record name | Thiophene, 2,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1708-32-3 | |
Record name | Thiophene, 2,5-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, 2,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dihydrothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some efficient synthetic routes to access fully substituted 2,5-dihydrothiophenes?
A1: One approach involves a novel sequential multicomponent reaction. This one-pot procedure combines primary amines, β-ketoesters, aryl isothiocyanates, and 1,2-diaza-1,3-dienes (DDs) to yield diverse 2,5-dihydrothiophene architectures. []
Q2: Can you elaborate on the stereoselectivity observed in the synthesis of 2,5-dihydrothiophenes?
A2: Lithiation and rearrangement of N-aryl- or N-vinyl allylic thiocarbamates provides a route to tertiary thiols, which can be further transformed into enantioenriched 2,5-dihydrothiophenes. The stereospecificity of this rearrangement is influenced by substituents on the allylic double bond. For instance, complete enantiospecificity is achieved with various aryl and vinyl groups in substrates bearing a cyclohexyl-substituted double bond. []
Q3: How does the presence of a 2-trimethylsilyl group influence the reactivity of this compound 1,1-dioxide?
A3: The 2-trimethylsilyl group allows for regioselective alkylation, providing access to dialkyl and dispiro derivatives. These compounds are valuable precursors to 1,1-disubstituted buta-1,3-dienes and asymmetric dicycloalkylidenylethanes. []
Q4: How can this compound 1,1-dioxides be utilized in the synthesis of conjugated trienes?
A4: Coupling 2-trialkylstannyl-2,5-dihydrothiophene 1,1-dioxides with vinyl iodides in the presence of a palladium catalyst, followed by desulfonylation, stereoselectively furnishes conjugated trienes. []
Q5: What is the role of sulfur dioxide in the synthesis of 2,5-dihydrothiophenes and related compounds?
A5: Sulfur dioxide participates in both hetero-Diels-Alder and cheletropic addition reactions with 1,3-dienes. The resulting 3,6-dihydro-1,2-oxathiin-2-oxides (sultines) are often thermally unstable and rearrange into this compound 1,1-dioxides (sulfolenes). The selectivity between these pathways depends on the diene's substitution pattern and reaction conditions. [, , ]
Q6: Can you provide an example of a synthetic application for 3-carboxylated 2,5-dihydrothiophenes?
A6: While their use as dienophiles in Diels-Alder reactions is limited by low yields, they serve as valuable precursors to conjugated dienes aminated at an interior position. Thermal decomposition of 3-acetamido-2,5-dihydrothiophenes provides access to these synthetically useful dienes. []
Q7: How does the sulfur atom in this compound influence its reactivity compared to its oxygen counterpart, 2,5-dihydrofuran?
A7: In the context of photochemistry, sulfur, stabilized by N—O bond cleavage, forms a primary biradical more effectively than oxygen. This suggests a potential for distinct photochemical applications of sulfur-containing heterocycles. []
Q8: Can 2,5-dihydrothiophenes be used as building blocks for photochromic materials?
A8: Yes, 3,4-diaryl-2,5-dihydrothiophenes can be converted to 3,4-diarylthiophenes, which are known photochromic units, using visible light irradiation in the presence of a platinum(II) terpyridyl complex catalyst. []
Q9: What role does copper bromide play in the synthesis of 3,4-diarylthiophenes from this compound derivatives?
A9: Copper bromide acts as an oxidizing agent, facilitating the aromatization of 3,4-diaryl-2,5-dihydrothiophenes to their corresponding thiophene counterparts. This method offers a simple and efficient route to these valuable compounds. []
Q10: How can this compound 1,1-dioxides be utilized in the synthesis of (η4-buta-1,3-diene)tricarbonyliron(0) complexes?
A10: Reacting functionalized this compound 1,1-dioxides with nonacarbonyldi-iron in refluxing toluene leads to the formation of functionalized (η4-buta-1,3-diene)tricarbonyliron(0) complexes. This reaction highlights the versatility of these compounds in organometallic synthesis. []
Q11: What insights have computational studies provided into the cheletropic reaction of this compound sulfone?
A11: DFT calculations have revealed the influence of neighboring groups on the activation energy and enthalpy of the cheletropic reaction. For instance, placing CF3, CCl3, and CBr3 substituents on the sulfolene ring affects the reaction rate, with electron-withdrawing groups generally increasing the activation energy and slowing down the reaction. []
Q12: Have there been any computational studies on the gold-catalyzed formation of 2,5-dihydrothiophenes?
A12: Yes, DFT calculations have been employed to investigate the mechanism of gold-catalyzed C-S bond formation in α-thioallenes, leading to 2,5-dihydrothiophenes. These studies have provided valuable insights into the reaction pathway and the influence of solvent molecules on the rate-limiting proton transfer step. []
Q13: How do substituents impact the photophysical properties of this compound-based diarylethenes?
A13: The presence and nature of substituents on the this compound core significantly influence the photochromic behavior of diarylethenes. Studies have shown that specific substitutions can lead to selective photochromism, where only one of multiple bis(thien-3-yl) systems undergoes photocyclization upon irradiation at a specific wavelength. []
Q14: Have there been any studies on the structure-activity relationship of 2,5-bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene (ThBF) derivatives?
A14: Yes, recent research has focused on the systematic study of substituent effects on the properties of ThBF derivatives. These studies aim to understand how modifications to the ThBF framework can tune its electronic properties and performance in organic semiconductor applications. []
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